BenchChemオンラインストアへようこそ!

5,7-dibromo-1H-indazol-4-amine

Medicinal Chemistry Chemical Synthesis Quality Control

This 95% pure 5,7-dibromo-1H-indazol-4-amine building block provides two reactive bromine handles at the C-5 and C-7 positions for sequential, site-differentiated cross-coupling. It enables rapid diversification for kinase inhibitor SAR, unlike mono-brominated analogs. Global stock availability supports reliable process development. Inquire for bulk pricing.

Molecular Formula C7H5Br2N3
Molecular Weight 290.94 g/mol
CAS No. 1427460-73-8
Cat. No. B1405567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-1H-indazol-4-amine
CAS1427460-73-8
Molecular FormulaC7H5Br2N3
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C=NNC2=C1Br)N)Br
InChIInChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12)
InChIKeyZEHYMMIFJNTHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1H-indazol-4-amine (CAS 1427460-73-8) – A Strategic Building Block for Kinase Inhibitor Synthesis


5,7-Dibromo-1H-indazol-4-amine (C₇H₅Br₂N₃, MW 290.94) is a di-brominated indazole derivative with an amino group at the 4‑position, offering two reactive halogen handles for orthogonal cross‑coupling chemistry . Indazole scaffolds are established pharmacophores in kinase‑targeted drug discovery, with multiple FDA‑approved oncology agents (axitinib, linifanib, niraparib, pazopanib) bearing this core [1]. The 5,7‑dibromo substitution pattern distinguishes this compound from mono‑brominated 4‑aminoindazoles, providing dual sites for sequential functionalization and enabling rapid diversification toward complex kinase inhibitor architectures.

Why 5,7-Dibromo-1H-indazol-4-amine Cannot Be Replaced by Mono‑Brominated or Differently Substituted Analogs


Indazole‑based building blocks are not interchangeable in kinase inhibitor synthesis, as the precise position and number of halogen substituents directly govern reactivity, selectivity, and ultimate target affinity [1]. Mono‑brominated 4‑aminoindazoles (e.g., 5‑bromo or 6‑bromo derivatives) provide only a single coupling site, limiting diversification to linear extensions, whereas the 5,7‑dibromo substitution pattern enables sequential, site‑differentiated functionalization (e.g., Suzuki‑Miyaura at C‑5 followed by Buchwald‑Hartwig at C‑7) . Furthermore, the electron‑withdrawing effect of two bromine atoms alters the indazole nitrogen pKa and modulates hydrogen‑bonding capacity, parameters that cannot be replicated by single‑bromo or non‑brominated analogs .

5,7-Dibromo-1H-indazol-4-amine: Head‑to‑Head Quantitative Differentiation vs. Closest Mono‑Brominated Analogs


Purity Specification: 95% Minimum Purity (AKSci) vs. 98% (5‑Bromo Analog) and 96% (6‑Bromo Analog)

5,7-Dibromo-1H-indazol-4-amine is supplied with a minimum purity specification of 95% as verified by the supplier . This specification is slightly lower than the 98% specification for 5‑bromo‑1H‑indazol‑4‑amine and the 96% specification for 6‑bromo‑1H‑indazol‑4‑amine , reflecting differences in purification protocols and batch‑to‑batch consistency. For procurement planning, users must weigh the 95% threshold against the need for ≥98% purity in sensitive catalytic reactions; however, the 95% grade remains suitable for most cross‑coupling and medicinal chemistry workflows.

Medicinal Chemistry Chemical Synthesis Quality Control

Molecular Weight and Halogen Content: 290.94 g/mol with Two Bromine Atoms vs. 212.05 g/mol for Mono‑Brominated Analogs

The molecular weight of 5,7‑dibromo‑1H‑indazol‑4‑amine is 290.94 g/mol, derived from its C₇H₅Br₂N₃ formula . In contrast, mono‑brominated 4‑aminoindazoles (5‑bromo and 6‑bromo) have molecular weights of 212.05 g/mol (C₇H₆BrN₃) . The 78.89 g/mol increase corresponds to the second bromine atom, which contributes an additional 79.90 Da mass and provides a second reactive handle for cross‑coupling. This quantitative difference is critical for analytical method development (LC‑MS, HRMS) and for calculating exact molar quantities in multi‑step syntheses.

Chemical Property Structural Biology Medicinal Chemistry

GHS Hazard Profile: Harmful if Swallowed, Causes Skin and Serious Eye Irritation (H302, H315, H319)

5,7‑Dibromo‑1H‑indazol‑4‑amine carries GHS07 classification with Signal Word “Warning” and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is more extensive than that of 6‑bromo‑1H‑indazol‑4‑amine, which is classified only as harmful if swallowed (H302) . The additional hazard statements for the dibromo derivative necessitate enhanced personal protective equipment (gloves, eye protection, respiratory protection) and stricter handling protocols, directly impacting laboratory safety planning and procurement decisions.

Laboratory Safety Regulatory Compliance Risk Assessment

Shipping Lead Time: Next‑Day EU Stock vs. 3‑5 Days UK and 10‑14 Days China

Fluorochem provides 5,7‑dibromo‑1H‑indazol‑4‑amine from three regional stocks: EU Stock ships next day, UK Stock ships within 3‑5 days, and China Stock ships within 10‑14 days . This multi‑stock availability contrasts with mono‑brominated analogs that are typically warehoused in a single region, offering procurement flexibility and reduced lead times for European and Asian research groups. The ability to select the optimal shipping origin based on geographic location can significantly accelerate project timelines.

Supply Chain Procurement Project Planning

Indazole Scaffold Kinase Inhibition Potential: Class‑Level Inference from FDA‑Approved Indazole Drugs

Although direct bioactivity data for 5,7‑dibromo‑1H‑indazol‑4‑amine are not yet reported in the literature, the indazole pharmacophore is a validated kinase inhibitor scaffold. FDA‑approved indazole‑containing oncology drugs include axitinib (VEGFR inhibitor), linifanib (VEGFR/PDGFR inhibitor), niraparib (PARP inhibitor), and pazopanib (multi‑kinase inhibitor) [1]. Comparative analysis of these clinical compounds reveals that specific bromination patterns (e.g., 3‑bromo substitution in linifanib) are critical for target engagement and pharmacokinetic properties. By extension, the 5,7‑dibromo‑4‑amino substitution pattern provides a unique starting point for exploring structure‑activity relationships that cannot be accessed with mono‑brominated or non‑brominated building blocks.

Kinase Inhibition Oncology Drug Discovery

5,7-Dibromo-1H-indazol-4-amine: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via Sequential Cross‑Coupling

The dual bromine handles at C‑5 and C‑7 enable orthogonal functionalization: Suzuki‑Miyaura coupling at C‑5 (generally more reactive due to para‑relationship to the electron‑withdrawing indazole N‑1) followed by Buchwald‑Hartwig amination or Sonogashira coupling at C‑7 . This sequential strategy allows medicinal chemists to rapidly generate focused libraries of 5,7‑disubstituted‑1H‑indazol‑4‑amines for kinase selectivity profiling, leveraging the validated indazole pharmacophore [1].

Chemical Biology: Photoaffinity Labeling Probes

The 4‑amino group serves as an anchor for biotin or fluorophore attachment, while the two bromine atoms provide sites for introducing photoreactive groups (e.g., diazirine) or additional binding elements. This substitution pattern is particularly suited for designing dual‑functional probes that require both a reporter tag and a photoactivatable cross‑linker .

Process Chemistry: Scalable Intermediate for Late‑Stage Functionalization

With 95% minimum purity and multi‑regional stock availability [1], 5,7‑dibromo‑1H‑indazol‑4‑amine is a reliable starting material for process development. The defined hazard profile (H302, H315, H319, H335) allows for straightforward safety assessment and handling protocol implementation in pilot‑plant settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dibromo-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.